3H-2,1-Benzothiaselenol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-2,1-Benzothiaselenol-3-one is an organic compound with the molecular formula C₇H₄OSSe It is a heterocyclic compound containing selenium, sulfur, and oxygen atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3H-2,1-Benzothiaselenol-3-one typically involves the reaction of 2-aminothiophenol with selenium dioxide under controlled conditions. The reaction proceeds through the formation of an intermediate selenoxide, which subsequently undergoes cyclization to form the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3H-2,1-Benzothiaselenol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the compound to its corresponding selenol derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the selenium atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and halides can be employed under mild to moderate conditions.
Major Products Formed:
Oxidation: Selenoxides and selenones.
Reduction: Selenol derivatives.
Substitution: Various substituted benzothiaselenol derivatives.
Wissenschaftliche Forschungsanwendungen
3H-2,1-Benzothiaselenol-3-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of novel materials and catalysts for various industrial processes.
Wirkmechanismus
The mechanism of action of 3H-2,1-Benzothiaselenol-3-one involves its interaction with biological molecules through its selenium atom. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity and cellular signaling pathways. This interaction is crucial for its potential therapeutic effects, including antimicrobial and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Benzisothiazolinone: A structurally related compound with antimicrobial properties.
Benzothiazole: Another heterocyclic compound with applications in organic synthesis and medicinal chemistry.
Uniqueness: 3H-2,1-Benzothiaselenol-3-one is unique due to the presence of selenium in its structure, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs
Eigenschaften
CAS-Nummer |
54996-54-2 |
---|---|
Molekularformel |
C7H4OSSe |
Molekulargewicht |
215.14 g/mol |
IUPAC-Name |
2,1-benzothiaselenol-3-one |
InChI |
InChI=1S/C7H4OSSe/c8-7-5-3-1-2-4-6(5)10-9-7/h1-4H |
InChI-Schlüssel |
PIWUZCBYDAVRCL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)S[Se]2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.